1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine
Description
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-11-6-9-10-7(11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQSRKLXHARQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-95-8 | |
| Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biological Applications
1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine exhibits significant biological activities that are of interest in pharmaceutical research. The following applications have been identified:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold often possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially inhibiting the growth of bacteria and fungi.
Interaction with Biological Targets
There is ongoing research into how this compound interacts with enzymes and receptors involved in disease mechanisms. Techniques such as binding affinity assays are employed to elucidate these interactions.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce in the literature, related compounds have been extensively studied for their biological effects. For instance:
Case Study 1: Antifungal Activity
A study on similar triazole derivatives demonstrated significant antifungal activity against various strains of fungi. This suggests that further investigation into the antifungal properties of this compound could yield promising results.
Case Study 2: Cancer Cell Interaction
Research on triazole-containing compounds has shown their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Investigating these pathways in relation to this compound could provide insights into its anticancer potential.
Mechanism of Action
The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Psychostimulant Piperazines vs. Triazole Derivatives
- BZP and TFMPP : These phenyl/benzylpiperazines exhibit psychostimulant effects via dopamine and serotonin receptor modulation, mimicking amphetamines . In contrast, the target compound’s triazole moiety may shift activity toward CNS disorders like psychosis, as seen in its role in antipsychotic intermediates .
- Selectivity : Triazole-containing piperazines (e.g., this compound) show lower affinity for serotonin receptors compared to TFMPP, suggesting divergent therapeutic pathways .
Critical Analysis of Divergences in Evidence
- Psychoactive vs. Therapeutic Use : While BZP and TFMPP are linked to recreational use , the target compound’s applications are strictly therapeutic, emphasizing the impact of substituents on safety profiles .
- Structural Analogues : 1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine (CAS: 1256352-96-1) differs only in triazole methyl position but lacks reported pharmacological data, underscoring the need for targeted studies .
Biological Activity
1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring fused with a piperazine ring, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antifungal, anticancer, and other therapeutic potentials.
- Molecular Formula: C₇H₁₃N₅
- Molecular Weight: 167.21 g/mol
- CAS Number: 67869-95-8
- Purity: >95%
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Studies have shown that derivatives of triazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, compounds related to this compound have demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| This compound | S. aureus | 8 |
Antifungal Activity
The compound has also shown efficacy against fungal pathogens:
- Fungal Inhibition: It has been tested against Candida albicans, with promising results indicating its potential as an antifungal agent .
Anticancer Potential
The anticancer activity of triazole derivatives is well-documented:
- Mechanism of Action: These compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For example, studies have indicated that triazole derivatives can inhibit aromatase enzymes, which are crucial in estrogen synthesis and thus play a role in breast cancer .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against a panel of bacterial strains. The results showed significant inhibition at concentrations as low as 8 µg/mL for Gram-positive bacteria and 16 µg/mL for Gram-negative bacteria.
- Anticancer Research : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell growth.
- Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine, and how can reaction yields be improved?
- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. Evidence from analogous compounds suggests using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature . Purification via column chromatography (silica gel, ethyl acetate:hexane gradient) improves yield .
- Yield Optimization : Adjust stoichiometry of azide derivatives (1.2 equiv.) and monitor reaction progress via TLC (hexane:ethyl acetate 1:2) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment.
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm piperazine and triazole proton environments .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~240.13 for dihydrochloride form) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Safety : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) targets (e.g., kinases, GPCRs). Compare binding affinities with known bioactive triazole-piperazine hybrids .
- Validation : Cross-reference with in vitro assays (e.g., IC₅₀ values for anticancer activity) .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Case Study : If antitumor activity varies across studies, conduct comparative assays under standardized conditions (e.g., MTT assay on HeLa vs. MCF-7 cell lines) .
- Structural Analysis : Use X-ray crystallography or DFT calculations to assess conformational flexibility impacting receptor interactions .
Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?
- Rational Design :
- Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 4-position to reduce CYP450-mediated oxidation .
- Replace labile protons with deuterium (deuterated analogs) to slow metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
